molecular formula C13H17NO3 B14318052 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 113580-07-7

2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B14318052
CAS No.: 113580-07-7
M. Wt: 235.28 g/mol
InChI Key: HNKCVXQMVUBGTM-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is a chemical compound that features a dihydroxyphenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and piperidine.

    Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one depends on its specific application:

    Biological Activity: The dihydroxyphenyl group may interact with biological targets such as enzymes or receptors, modulating their activity.

    Molecular Targets: Potential targets include oxidative stress pathways, inflammatory mediators, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroxyphenyl)ethan-1-one: Lacks the piperidinyl group but shares the dihydroxyphenyl structure.

    1-(Piperidin-1-yl)ethan-1-one: Lacks the dihydroxyphenyl group but contains the piperidinyl structure.

Uniqueness

2-(3,4-Dihydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the combination of both dihydroxyphenyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

113580-07-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H17NO3/c15-11-5-4-10(8-12(11)16)9-13(17)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7,9H2

InChI Key

HNKCVXQMVUBGTM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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